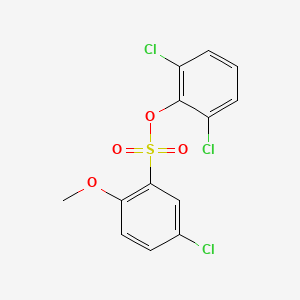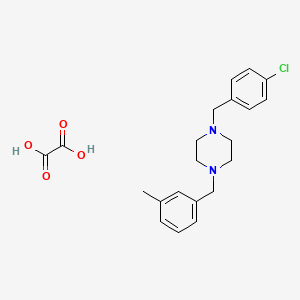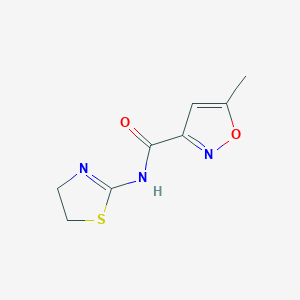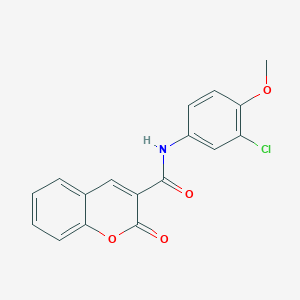![molecular formula C12H19N3O3S2 B5011477 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as E-64c, is a compound that has been widely used in scientific research due to its ability to inhibit cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological processes, such as protein degradation, antigen presentation, and apoptosis.
Mecanismo De Acción
4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide inhibits cysteine proteases by irreversibly modifying the active site of the enzyme. Specifically, this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of lysosomal cathepsins. It has also been shown to inhibit the replication of viruses, such as influenza virus and human immunodeficiency virus (HIV). In addition, this compound has been shown to modulate the immune response by inhibiting the activity of proteases involved in antigen presentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide in lab experiments is its potency and specificity for cysteine proteases. This compound has been shown to be a more potent inhibitor of cysteine proteases than other commonly used inhibitors, such as E-64 and leupeptin. However, one limitation of using this compound is its irreversible inhibition of cysteine proteases, which can make it difficult to study the dynamic regulation of these enzymes.
Direcciones Futuras
There are several future directions for the research on 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide. One direction is to investigate the role of cysteine proteases in different diseases, such as cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop more potent and selective inhibitors of cysteine proteases, which can be used as therapeutic agents for various diseases. Finally, there is a need to develop new methods for studying the dynamic regulation of cysteine proteases in vivo, which can provide insights into their physiological functions.
Métodos De Síntesis
4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide can be synthesized by reacting N-methyl-2-thiophenecarboxamide with piperazine and then with sulfonyl chloride. The reaction yields a mixture of four isomers, with this compound being the most potent inhibitor of cysteine proteases.
Aplicaciones Científicas De Investigación
4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide has been used in various scientific research studies to investigate the role of cysteine proteases in different physiological processes. For example, this compound has been used to study the role of cysteine proteases in antigen presentation, apoptosis, and autophagy. It has also been used to study the function of cysteine proteases in different organisms, such as bacteria, fungi, and plants.
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-3-14-4-6-15(7-5-14)20(17,18)10-8-11(19-9-10)12(16)13-2/h8-9H,3-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYMHWMRSDZZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5011395.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)
![1-[3-(3,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5011408.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B5011415.png)




![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)

![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)